molecular formula C15H13N5O3S B14970496 N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14970496
M. Wt: 343.4 g/mol
InChI Key: FZAUVEBZLCXYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the pyrrole and triazole rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide: Shares the benzodioxole ring but differs in the functional groups attached.

    4-(1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol: Contains a benzodioxole ring but has a different core structure.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of benzodioxole, pyrrole, and triazole rings, which confer distinct chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C15H13N5O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13N5O3S/c21-14(17-11-3-4-12-13(7-11)23-10-22-12)8-24-15-18-16-9-20(15)19-5-1-2-6-19/h1-7,9H,8,10H2,(H,17,21)

InChI Key

FZAUVEBZLCXYRD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CN3N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.